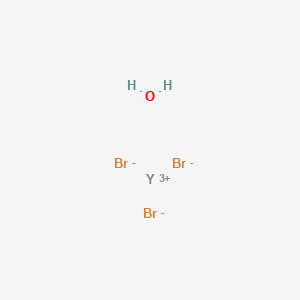

Yttrium(III)bromidehydrate

Description

Contextualization within Rare Earth Element Chemistry

The significance of Yttrium(III) bromide hydrate (B1144303) is best understood within the broader context of rare earth element (REE) chemistry. Although technically a transition metal, yttrium's properties align it closely with the lanthanide series. wikipedia.orgsamaterials.com

Yttrium, with the atomic number 39, is a Group 3 transition metal. wikipedia.orgrareearths.com However, it is consistently classified as a rare earth element because it is almost always found in nature alongside lanthanides in the same mineral deposits and exhibits strikingly similar chemical behaviors. wikipedia.orgwikipedia.orgstackexchange.com This chemical similarity is so pronounced that if its physical properties were plotted against atomic number, yttrium would fit between the lanthanides gadolinium and erbium. wikipedia.org The resemblance is largely due to the "lanthanide contraction," which results in the Y³⁺ ion having a similar ionic radius to the heavy lanthanides like holmium and erbium. This similarity in size and charge leads to comparable coordination chemistry and reactivity. stackexchange.com Consequently, yttrium is often grouped with the heavy rare earth elements. wikipedia.org

In yttrium compounds, bromide (Br⁻) acts as a crucial anionic ligand. Yttrium typically exhibits a +3 oxidation state, readily forming stable compounds with halogens like bromine. samaterials.com Yttrium(III) bromide is a white, crystalline solid that is highly soluble in water. wikipedia.orgchemicalbook.comamericanelements.com The bromide ligands are important in defining the structure and reactivity of the compound. For instance, anhydrous yttrium(III) bromide can be synthesized from the hydrate by reacting it with ammonium (B1175870) bromide, a process that proceeds through an intermediate complex, (NH₄)₃YBr₆. wikipedia.org The presence of bromide ligands also influences the compound's utility as a precursor in chemical synthesis and as a Lewis acid catalyst in various organic reactions. cymitquimica.com The coordination chemistry of yttrium with halide ligands is a significant area of study, impacting its application in materials science. acs.org

Evolution of Research Perspectives on Yttrium(III) Bromide Hydrate

Research perspectives on Yttrium(III) bromide hydrate have evolved from fundamental characterization to its application as a versatile tool in modern chemistry. Initially, research focused on its synthesis and basic properties, such as its hygroscopic nature and solubility. cymitquimica.comchemicalbook.com The compound was primarily seen as a convenient, water-soluble source of the yttrium ion and a starting material for producing the anhydrous form, YBr₃, which is essential for many applications in non-aqueous environments. wikipedia.orgaemree.com

More recently, the focus has shifted towards leveraging yttrium halides, including the bromide, in advanced applications. Simple yttrium salts, including hydrated forms, are being explored as surprisingly effective and controlled catalysts. rsc.org For example, research has demonstrated that simple yttrium chloride hydrate, in conjunction with a co-catalyst, can be highly active for the ring-opening copolymerization of epoxides and anhydrides to produce polyesters, suggesting similar potential for the bromide analogue. rsc.orgrsc.org This indicates a move towards utilizing these simple, accessible compounds in atom-efficient and sustainable chemical synthesis. rsc.org Furthermore, yttrium bromide serves as a precursor for creating advanced materials like phosphors for LEDs and specialized ceramics, highlighting its ongoing importance in materials science. cymitquimica.comwikipedia.orgsamaterials.com

Chemical Data for Yttrium(III) Bromide

| Property | Value | Source(s) |

| Chemical Formula | YBr₃ | wikipedia.org |

| Molar Mass | 328.618 g/mol | wikipedia.org |

| Appearance | Colorless hygroscopic crystals | wikipedia.orgchemicalbook.com |

| Melting Point | 904 °C (1,659 °F; 1,177 K) | wikipedia.orgprochemonline.com |

| Solubility in water | 83.3 g/100 mL at 30°C | chemicalbook.comsamaterials.com |

| Crystal Structure | Trigonal, hR24 | wikipedia.org |

| CAS Number | 13469-98-2 | wikipedia.orgprochemonline.com |

Hydration Data for Yttrium(III) Ion in Aqueous Solution

| Property | Value | Source(s) |

| Coordination Number | 8 | researchgate.net |

| Coordination Geometry | Distorted antiprism | researchgate.net |

| Mean Y-O Bond Distance | 2.365(5) Å (from LAXS) | researchgate.net |

| Second Hydration Sphere | ~16 oxygen atoms | researchgate.net |

| Mean Y···O Distance (2nd Sphere) | 4.40(4) Å | researchgate.net |

Properties

IUPAC Name |

yttrium(3+);tribromide;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.H2O.Y/h3*1H;1H2;/q;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGXFDOEARMSGT-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Br-].[Br-].[Br-].[Y+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2OY | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Yttrium Iii Bromidehydrate

Direct Synthesis Routes to Anhydrous Yttrium(III) Bromide

Two primary methods for the direct synthesis of anhydrous yttrium(III) bromide are recognized for their effectiveness, starting from different yttrium-containing precursors.

Reaction of Yttrium Oxide with Ammonium (B1175870) Bromide

A well-established method for producing anhydrous yttrium(III) bromide involves the reaction of yttrium oxide (Y₂O₃) with ammonium bromide (NH₄Br). wikipedia.orgnist.gov This process is typically carried out at elevated temperatures. The reaction proceeds through an intermediate complex, (NH₄)₃YBr₆. wikipedia.org Subsequent heating of this intermediate in a controlled environment, such as in a current of dry nitrogen followed by a vacuum, decomposes the complex and removes any excess ammonium bromide, yielding the final anhydrous yttrium(III) bromide product. nist.gov

Reaction Scheme: Y₂O₃ + 6 NH₄Br → 2 (NH₄)₃YBr₆ + 3 H₂O (NH₄)₃YBr₆ → YBr₃ + 3 NH₄Br (sublimes)

Utilization of Yttrium Carbide and Elemental Bromine

An alternative direct route to anhydrous yttrium(III) bromide is the reaction between yttrium carbide (YC₂) and elemental bromine (Br₂). wikipedia.org This method offers a different pathway that avoids the oxide precursor and potential oxygen contamination if not carried out under strictly controlled conditions.

Synthesis and Dehydration of Yttrium(III) Bromide Hydrate (B1144303)

The synthesis of yttrium(III) bromide often involves the creation of a hydrated form, which must then be carefully dehydrated to produce the anhydrous salt or a specific hydrate.

Preparation of Hydrated Yttrium Bromide Precursors

Hydrated yttrium bromide (YBr₃·xH₂O) is typically prepared by dissolving yttrium-containing compounds such as yttrium oxide (Y₂O₃), yttrium hydroxide (B78521) (Y(OH)₃), or yttrium carbonate (Y₂(CO₃)₃) in hydrobromic acid (HBr). wikipedia.org The resulting saturated solution can then be cooled to precipitate the yttrium bromide hydrate. wikipedia.org The exact number of water molecules (x) in the hydrate, such as in YBr₃·6H₂O, can vary. wikipedia.org

Interactive Data Table: Yttrium Precursors for Hydrated Bromide Synthesis

| Precursor Compound | Chemical Formula | Reactant |

|---|---|---|

| Yttrium Oxide | Y₂O₃ | Hydrobromic Acid (HBr) |

| Yttrium Hydroxide | Y(OH)₃ | Hydrobromic Acid (HBr) |

Controlled Thermal Dehydration Processes

The conversion of yttrium(III) bromide hydrate to its anhydrous form is a critical step that requires precise control. Simple heating of the hydrate in the air is ineffective as it leads to the formation of yttrium oxybromide (YOBr), an undesired byproduct. wikipedia.org This is a common issue with the dehydration of rare-earth halides. wikipedia.org

To successfully obtain the anhydrous compound, the dehydration must be performed under specific conditions. One effective method is to heat the hydrate in a stream of hydrogen bromide (HBr) gas. wikipedia.org Another approach involves treating the hydrate with ammonium bromide, which is analogous to the direct synthesis route from the oxide and helps to prevent the formation of the oxybromide. wikipedia.org Studies on similar yttrium compounds, such as yttrium(III) propionate (B1217596) monohydrate, show that dehydration can be completed at relatively low temperatures, around 110 °C, under an inert atmosphere. researchgate.net

The conditions under which dehydration is performed have a significant impact on the purity and final structure of the yttrium(III) bromide. As mentioned, uncontrolled heating leads to the formation of yttrium oxybromide, which contaminates the final product. wikipedia.org The presence of such impurities alters the chemical and physical properties of the material. The goal of a controlled dehydration process is to remove the water of hydration without causing hydrolysis. The use of a reactive atmosphere, such as HBr gas, ensures that any incipient oxide or oxybromide formation is reversed, leading to a pure, anhydrous yttrium(III) bromide with the correct crystalline structure. wikipedia.org

Interactive Data Table: Dehydration Methods and Outcomes

| Dehydration Method | Atmosphere | Outcome |

|---|---|---|

| Simple Heating | Air / Inert Gas | Formation of Yttrium Oxybromide (YOBr), impure product |

| Controlled Heating | Hydrogen Bromide (HBr) Gas | Pure Anhydrous Yttrium(III) Bromide (YBr₃) |

Prevention of Oxybromide Formation

The formation of yttrium oxybromide is a common issue in synthetic routes that start from yttrium oxide (Y₂O₃). The primary method to prevent the formation of this impurity is through careful control of reaction stoichiometry and conditions, particularly in the widely used ammonium bromide route. wikipedia.orgiaea.org

This method involves the reaction of yttrium oxide with ammonium bromide (NH₄Br) at elevated temperatures. The reaction proceeds through an intermediate, ammonium yttrium bromide ((NH₄)₃YBr₆). wikiwand.comwikipedia.org The formation of yttrium oxybromide (YOBr) is a competing reaction that occurs when there is a surplus of yttrium oxide relative to the brominating agent.

Research has shown that the molar ratio of the reactants is the critical factor in preventing oxybromide formation. iaea.org A significant excess of ammonium bromide is required to ensure the complete conversion of yttrium oxide to the desired bromide compound.

Key Findings on Oxybromide Prevention:

Stoichiometric Control: Studies indicate that a low molar ratio of ammonium bromide to yttrium oxide (e.g., 2:1) leads to the formation of yttrium oxybromide. This occurs because the intermediate, (NH₄)₃YBr₆, reacts with the excess Y₂O₃. iaea.org

Optimized Molar Ratio: To prevent the formation of YOBr, a much higher molar ratio is necessary. A molar ratio of at least 12:1 (NH₄Br : Y₂O₃) has been identified as effective for yielding the pure (NH₄)₃YBr₆ intermediate, thereby avoiding the side reaction that produces the oxybromide. iaea.org

Reaction Temperature: The reaction is typically carried out at temperatures starting around 280°C. iaea.org Careful temperature control is necessary to drive the reaction to completion without causing premature decomposition of the reactants or products.

The fundamental reaction pathway can be summarized as follows: Y₂O₃ + 6 NH₄Br → 2 YBr₃ + 6 NH₃ + 3 H₂O

When an insufficient amount of NH₄Br is used, the following impurity-forming reaction can occur: (NH₄)₃YBr₆ + Y₂O₃ → Impurities including YOBr

By ensuring a large excess of ammonium bromide, the equilibrium is shifted towards the formation of the desired yttrium bromide precursor, effectively suppressing the formation of the oxybromide. While not a preventative measure, post-synthesis purification techniques such as vacuum distillation can be employed to separate any residual oxyhalide compounds from the desired trihalide product, though this adds complexity and cost to the process. 911metallurgist.com

Purity Control and Advanced Precursor Characterization in Synthesis

Ensuring the high purity of yttrium(III) bromide hydrate and its precursors is paramount for its application in advanced materials. This requires rigorous purity control throughout the synthesis process, which is verified using a suite of advanced analytical techniques. Characterization is focused on both the initial precursor, typically high-purity yttrium oxide, and the final hydrated bromide product.

The relative purity of rare-earth materials is a critical parameter, defined by the level of impurities compared to the ideal chemical composition. stanfordmaterials.com High-purity starting materials are essential, and each batch must undergo stringent quality control to ensure consistency. samaterials.com

Advanced Precursor Characterization:

The quality of the yttrium oxide precursor directly impacts the purity of the final product. Key characteristics that are evaluated include particle size, morphology, crystallinity, and thermal behavior.

Interactive Data Table: Techniques for Yttrium Oxide Precursor Characterization

| Technique | Information Provided |

| X-ray Diffraction (XRD) | Confirms the crystal phase and purity of the Y₂O₃. It can identify crystalline impurities and provides information on crystallite size. uobaghdad.edu.iqmdpi.com |

| Scanning Electron Microscopy (SEM) | Visualizes the morphology (e.g., nanorods, worm-like structures) and particle size distribution of the precursor powder. uobaghdad.edu.iq |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies functional groups and confirms the formation of the Y-O bond. It is also used to detect the presence of residual hydroxides or carbonates. uobaghdad.edu.iqorientjchem.org |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the precursor and helps identify the correct temperature for calcination and subsequent reactions by observing weight loss at different temperatures. uobaghdad.edu.iqmdpi.com |

Purity Control of Yttrium(III) Bromide Hydrate:

After synthesis, the final product must be analyzed to quantify its purity and identify any trace impurities. A variety of highly sensitive techniques are employed for this purpose.

Interactive Data Table: Analytical Techniques for Purity Assessment

| Technique | Principle and Application in Purity Control |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | A powerful technique for detecting trace and ultra-trace elemental impurities. stanfordmaterials.commdpi.com It is highly sensitive and accurate, capable of quantifying metallic impurities at parts-per-million (ppm) or parts-per-billion (ppb) levels. stanfordmaterials.com |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measures the light emitted by elements in a plasma to determine their concentration. It is a standard and robust technique for analyzing elemental composition and quantifying impurities. stanfordmaterials.commdpi.com |

| X-ray Fluorescence (XRF) | A non-destructive technique that measures the elemental composition of a material. stanfordmaterials.compreprints.org It is often used for initial screening and quantification of major and minor elemental components. |

| Gravimetric Analysis | A classical, highly accurate method used to determine the purity of primary standards. For instance, a high-purity sample can be converted into a stable, weighable form (e.g., the oxide or sulfate) to precisely determine the yttrium content. nih.gov |

| Instrumental Neutron Activation Analysis (INAA) | A highly sensitive nuclear process used for determining the concentrations of elements without chemical dissolution. It is particularly useful for detecting a wide range of trace elements in a solid sample. mdpi.com |

Through the careful application of these synthetic controls and advanced characterization techniques, yttrium(III) bromide hydrate can be produced with the high degree of purity required for its use in demanding technological applications.

Spectroscopic Characterization Techniques for Yttrium Iii Bromidehydrate Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of a system. Changes in these vibrations upon complexation can provide direct evidence of ligand binding and offer insights into the nature of the coordination environment around the yttrium(III) ion.

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups within a ligand that are involved in the coordination with a metal ion, such as yttrium(III). The principle of this application lies in comparing the FTIR spectrum of the free ligand with that of the yttrium(III)-ligand complex. When a ligand coordinates to the yttrium(III) ion, the electron density around its functional groups is altered, leading to shifts in the frequencies of their vibrational bands.

For instance, the formation of yttrium coordination polymers has been confirmed by observing shifts in the absorption peaks corresponding to hydroxyl (-OH) groups, indicating that the oxygen atoms are coordinating with the yttrium ion nih.gov. In a study involving a complex of yttrium with sulfonate-phenol and phenanthroline mixed ligands, the FTIR spectrum displayed characteristic bands for ν(O-H), ν(C=N), ν(C-O), and ν(S=O), confirming the interaction of these specific groups with the yttrium center niscpr.res.in. Similarly, analysis of yttrium precursors has shown that a shift in the carbonyl group (C=O) stretching vibration to a lower frequency implies that this group is involved in the coordination researchgate.net. These shifts serve as a fingerprint, providing definitive evidence of complex formation and identifying the specific sites of ligand interaction with the yttrium(III) ion nih.govniscpr.res.inresearchgate.net.

Electronic Spectroscopy for Complex Formation and Quantification

Electronic spectroscopy, particularly UV-Visible spectrophotometry, is widely used for studying the formation of yttrium(III) complexes and for their quantification. Since the Y³⁺ ion itself does not absorb light in the UV-Visible range, this method relies on the formation of a colored complex between the yttrium(III) ion and a suitable chromogenic (color-producing) organic ligand osti.gov. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the complex, allowing for precise quantification.

The basis of this technique is the reaction of colorless yttrium(III) ions with a specific organic reagent to form a stable complex that exhibits strong absorption at a characteristic wavelength in the visible or ultraviolet spectrum. The wavelength of maximum absorbance (λmax) is unique to the complex and is used for all subsequent measurements to ensure maximum sensitivity. For example, yttrium(III) forms an orange-colored complex with Clayton Yellow (CY) that has a λmax of 499 nm ekb.eg, a red carmine (B74029) complex with Alizarin Red S (ARS) at a λmax of 520 nm , and a blue-colored complex with Arsenazo III showing a λmax of 660 nm rsc.org. The measurement of absorbance at this specific wavelength allows for the determination of the yttrium(III) concentration ekb.egrsc.org.

The sensitivity of a spectrophotometric method is determined by the molar absorptivity (ε) of the complex, which is a measure of how strongly the complex absorbs light at a specific wavelength. A higher molar absorptivity value indicates a more sensitive method, capable of detecting lower concentrations of the analyte. Researchers have developed numerous methods utilizing various ligands to achieve high sensitivity for yttrium(III) determination.

For example, the reaction between yttrium(III) and 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone (HNHBH) yields a complex with a high molar absorptivity of 6.76 x 10⁴ L mol⁻¹cm⁻¹ . Another highly sensitive method involves the formation of a ternary complex between yttrium, 5,7-diiodoquinoline-8-ol, and Rhodamine 6G, which has a molar absorptivity coefficient of 5.3x10⁵ L mol⁻¹cm⁻¹ researchgate.net. The development of such methods is crucial for the accurate analysis of trace amounts of yttrium in various samples researchgate.net.

| Ligand/Reagent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹cm⁻¹) | Beer's Law Range (µg/mL) |

|---|---|---|---|

| Clayton Yellow (CY) | 499 | 0.54 x 10⁴ | 0.06 - 12 |

| Alizarin Red S (ARS) with TOPO | 519 | 0.53 x 10⁴ | 1 - 26 |

| 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone (HNHBH) | 410 | 6.76 x 10⁴ | 0.044 - 2.222 |

| Arsenazo-I | 570 | Not specified | 0 - 0.356 |

Data sourced from references ekb.egsciencepublishinggroup.comiaea.org.

To ensure accuracy, reproducibility, and maximum sensitivity, the experimental conditions for the complex formation must be carefully optimized. Key parameters include pH, reagent concentration, and the stability of the complex over time.

pH: The formation of the yttrium-ligand complex is highly dependent on the pH of the solution, as it affects both the ligand's protonation state and the hydrolysis of the yttrium ion. For each specific ligand, there is an optimal pH range where the absorbance is maximal and constant. For instance, the Y(III)-Clayton Yellow complex forms optimally at pH 5, while the Y(III)-Alizarin Red S complex requires a pH of 4.7 ekb.eg. The Y(III)-HNHBH system, however, works best in a basic medium of pH 8.5 .

Reagent Concentration: A sufficient excess of the ligand is necessary to ensure that all the yttrium(III) ions in the sample react to form the complex, thereby driving the reaction to completion. The optimal concentration is determined by varying the amount of reagent while keeping the yttrium concentration constant until the absorbance reaches a plateau.

Temporal Stability: The color intensity of the formed complex should remain stable for a sufficient period to allow for accurate measurements. The stability is assessed by measuring the absorbance of the complex at various time intervals after its formation. The Y(III)-Alizarin Red S complex is stable for at least 60 minutes, whereas the Y(III)-HNHBH complex shows remarkable stability for about 24 hours .

| Ligand/Reagent | Optimal pH | Temporal Stability |

|---|---|---|

| Clayton Yellow (CY) | 5 | At least 3 hours |

| Alizarin Red S (ARS) | 4.7 | At least 60 minutes |

| 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone (HNHBH) | 8.5 | ~ 24 hours |

Data sourced from references ekb.egresearchgate.net.

Determining the stoichiometry, or the molar ratio of the metal to the ligand in the complex, is essential for understanding the nature of the interaction. UV-Visible spectrophotometry is commonly used for this purpose through methods like the mole-ratio method and Job's method of continuous variation. These methods involve systematically varying the concentrations of yttrium(III) and the ligand and observing the effect on the absorbance. The point of maximum absorbance corresponds to the stoichiometry of the complex.

For example, under ideal conditions, the stoichiometry of the reaction between the Clayton Yellow (CY) reagent and yttrium(III) was determined to be a 1:5 ratio of Y(III) to CY ekb.eg. In another study involving a ternary system, the stoichiometry of the complex formed between yttrium(III), Alizarin Red S (ARS), and cetyltrimethylammonium bromide (CTAB) was found to be 1:2:2 . The complex formed with HNHBH has a determined stoichiometry of 1:4 (Y:HNHBH) .

| Ligand System | Stoichiometry (Yttrium : Ligand) |

|---|---|

| Clayton Yellow (CY) | 1 : 5 |

| Alizarin Red S (ARS) and CTAB | 1 : 2 : 2 |

| 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone (HNHBH) | 1 : 4 |

Data sourced from references ekb.eg.

UV-Visible Spectrophotometry for Yttrium(III) Complex Determination

Derivative Spectrophotometry for Enhanced Sensitivity

Derivative spectrophotometry is a powerful technique utilized to enhance the sensitivity and selectivity of spectrophotometric analysis, particularly for resolving overlapping spectral bands and eliminating matrix interference. In the context of yttrium analysis, this method involves the formation of a colored complex between Yttrium(III) ions and a specific chromogenic reagent. The resulting absorbance spectrum is then mathematically differentiated with respect to wavelength.

Second and third-order derivative methods have been successfully developed for the determination of yttrium(III). These higher-order derivatives can effectively separate the analytical signal from broad background absorbances, leading to more accurate and precise quantification at low concentration levels. For instance, a second-order derivative spectrophotometric method using 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone (HNHBH) has been established. This method relies on measuring derivative amplitudes at specific wavelengths, such as the peak at 415 nm and the valley at 462 nm, which are then plotted against the yttrium concentration.

The primary advantages of this technique are the significant improvement in resolving power and the enhanced sensitivity compared to direct spectrophotometry. ekb.eg Studies have shown that the first derivative spectrophotometric approach, in particular, offers remarkable sensitivity and precision for the measurement of yttrium, even in complex matrices like rare earth element (REE) concentrates. ekb.eg

| Chromogenic Reagent | Wavelength (λmax) | Beer's Law Range (µg/mL) | Molar Absorptivity (L mol⁻¹cm⁻¹) | Sandell's Sensitivity (µg cm⁻²) |

|---|---|---|---|---|

| 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone (HNHBH) | 410 nm | 0.044 - 2.222 | 6.76 x 10⁴ | 0.0013 |

| Xylenol Orange | 568 nm | 0.2 - 6.0 | 3.4 x 10⁴ | 2.7 x 10⁻³ |

| Clayton Yellow (CY) | 499 nm | 0.06 - 12.0 | 0.54 x 10⁴ | 1.67 x 10⁻² |

Advanced Elemental Analysis Techniques

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a robust and widely used technique for the determination of yttrium and other elements in a variety of samples. tandfonline.comyoutube.com The method involves introducing an aerosol of the sample solution into a high-temperature argon plasma. horiba.com The intense heat and energy of the plasma cause the atoms and ions in the sample to become excited and emit light at their characteristic wavelengths. horiba.com The intensity of this emitted light is directly proportional to the concentration of the element in the sample. youtube.com

ICP-AES offers a multi-element capability, high precision, and a wide linear dynamic range. youtube.com For yttrium analysis, several emission wavelengths can be chosen, and the selection is often optimized to avoid spectral interferences from other elements present in the matrix. capes.gov.br Due to its excellent stability and predictable behavior in the plasma, yttrium is frequently employed as an internal standard in ICP-AES analyses to correct for variations in instrument performance and matrix effects when determining other elements, such as lead. chegg.comchegg.comresearchgate.net The technique has been successfully applied to the determination of yttrium in complex materials like rare earth ores and concentrates. capes.gov.br

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive technique for trace and ultra-trace elemental analysis. It combines a high-temperature ICP source, similar to that in ICP-AES, with a mass spectrometer. The ICP source atomizes and ionizes the elements in the sample, and the resulting ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio.

ICP-MS offers significantly lower detection limits than ICP-AES, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level, making it ideal for determining trace impurities in yttrium compounds or quantifying yttrium at very low concentrations. mdpi.com The technique has been used for the in-situ determination of yttrium in crystals and for the analysis of trace levels of yttrium and rare earth elements in environmental waters following preconcentration steps. researchgate.netresearchgate.net

When analyzing Yttrium(III) bromide hydrate (B1144303), the determination of bromine by ICP-MS presents specific challenges. Bromine has a relatively high first ionization potential, which can lead to lower sensitivity. thermofisher.cn Furthermore, significant polyatomic interferences can overlap with the two stable bromine isotopes, ⁷⁹Br and ⁸¹Br. thermofisher.cn Modern ICP-MS instruments equipped with collision/reaction cells can mitigate these interferences by introducing a gas that reacts with or scatters the interfering ions, allowing for more accurate quantification of bromine. thermofisher.cn

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. mdpi.com In XRF, a sample is irradiated with high-energy X-rays from a source. youtube.com This primary X-ray beam causes the ejection of inner-shell electrons from atoms in the sample. clu-in.org Electrons from outer shells then drop to fill the vacancies, releasing energy in the form of secondary, or fluorescent, X-rays. clu-in.org Each element emits fluorescent X-rays at a unique, characteristic energy, allowing for elemental identification. The intensity of the emitted X-rays is proportional to the element's concentration. clu-in.org

XRF is advantageous for the analysis of solid samples of Yttrium(III) bromide hydrate as it requires minimal sample preparation and does not damage the sample. It is a multi-element technique capable of detecting elements from sodium to uranium. azom.com Both yttrium and bromine can be readily detected by XRF. xrfresearch.comrigaku.com

There are two main types of XRF spectrometers: Energy Dispersive XRF (EDXRF) and Wavelength Dispersive XRF (WDXRF). azom.com

| Feature | Energy Dispersive XRF (EDXRF) | Wavelength Dispersive XRF (WDXRF) |

|---|---|---|

| Principle | Detects and sorts all emitted X-ray energies simultaneously using a semiconductor detector. azom.com | Uses a crystal to diffract and separate X-rays by wavelength before they reach the detector. youtube.com |

| Resolution | Lower spectral resolution, potential for peak overlap. youtube.com | Higher spectral resolution, better separation of peaks. youtube.com |

| Sensitivity | Generally less sensitive, with higher detection limits. mdpi.com | More sensitive, with lower detection limits, especially for lighter elements. azom.com |

| Speed | Faster analysis, as the entire spectrum is collected at once. youtube.com | Slower, as the crystal and detector scan through wavelengths. youtube.com |

| Complexity/Cost | Simpler, more compact, and less expensive instrumentation. youtube.com | More complex and expensive instrumentation. youtube.com |

While XRF is excellent for bulk elemental composition, it generally has higher detection limits compared to ICP techniques, making it less suitable for trace impurity analysis at levels below µg/g without preconcentration steps. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to separate, identify, and quantify components in a mixture. For the analysis of yttrium, HPLC is primarily used to separate the Y³⁺ ion from other metal ions, particularly other rare earth elements which have very similar chemical properties. tandfonline.com

In a typical application, the Yttrium(III) bromide hydrate sample is dissolved, and the solution is injected into the HPLC system. The separation occurs in a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and different ions travel through the column at different rates depending on their interactions with the stationary phase. This differential migration allows for their separation. nih.gov

Reversed-phase HPLC methods have been developed using C8 or C18 columns. tandfonline.com The separation is often achieved by using a mobile phase containing a complexing agent, such as α-hydroxyisobutyric acid (α-HIBA) or acetic acid, which forms complexes with the rare earth ions. tandfonline.comnih.gov The stability of these complexes influences the elution order. For instance, using acetic acid as an eluent can shift the elution position of yttrium relative to heavier lanthanides, enabling its selective separation. nih.gov After separation, the yttrium can be quantified using a suitable detector, often a UV-Vis spectrophotometer following a post-column reaction with a chromogenic agent like Arsenazo III to make the ions detectable. nih.gov

| Stationary Phase | Mobile Phase / Eluent | Detection Method | Application |

|---|---|---|---|

| C18 Column | Acetic Acid nih.gov | Post-column derivatization with Arsenazo III, Diode Array Detector (658 nm) nih.gov | Selective separation of yttrium from heavy rare earth elements. nih.gov |

| C8 Reversed Phase Column | α-hydroxyisobutyric acid (α-HIBA) with n-Octane sulphonate as an ion interaction reagent tandfonline.com | Not specified in abstract | Determination of yttrium and other lanthanides in a high-purity dysprosium oxide matrix. tandfonline.com |

Coordination Chemistry and Complex Formation of Yttrium Iii Bromidehydrate

Design and Synthesis of Novel Yttrium(III) Bromide Complexes

The synthesis of yttrium(III) bromide complexes typically begins with the anhydrous or hydrated form of YBr₃. Anhydrous YBr₃ can be prepared by reacting yttrium oxide or the hydrate (B1144303) with ammonium (B1175870) bromide, or through the reaction of yttrium carbide with elemental bromine. wikipedia.org Common synthetic methodologies for forming complexes include salt metathesis, as well as amine and alkane elimination pathways, which are particularly useful for attaching anionic ligands. uleth.ca

Yttrium(III) bromide's high affinity for oxygen facilitates the formation of complexes with various oxygen-donor ligands. The most fundamental of these is water, forming yttrium(III) bromide hydrate (YBr₃·xH₂O), where water molecules are directly coordinated to the yttrium center. wikipedia.orgprochemonline.com

Other common oxygen-donor ligands include ethers like tetrahydrofuran (B95107) (THF) and diglyme. The synthesis of these complexes often involves dissolving anhydrous YBr₃ in the respective ether solvent. For instance, yttrium(III) chloride, a close analogue, is known to form a well-defined YCl₃(THF)₃ complex, suggesting that YBr₃ forms similar adducts. prochemonline.com Studies have reported the solubility of YBr₃ in THF, a necessary first step for complex formation. nist.gov The reaction involves the displacement of bromide ions or coordinated solvent molecules by the oxygen atoms of the ligand, leading to stable coordination compounds.

| Ligand | Example Complex Formula | Synthetic Method | Note |

|---|---|---|---|

| Water (H₂O) | YBr₃·xH₂O | Hydration of anhydrous YBr₃ | Water molecules are directly coordinated to the Y(III) ion. wikipedia.org |

| Tetrahydrofuran (THF) | [YBr₃(THF)₃] (by analogy) | Dissolution of anhydrous YBr₃ in THF | The formation of a tris-THF adduct is well-established for the analogous YCl₃. prochemonline.com |

| 1,4-Dioxane | YBr₃·(C₄H₈O₂)ₓ | Isothermal agitation in 1,4-dioxane | YBr₃ exhibits solubility in 1,4-dioxane, indicating complex formation. nist.gov |

Yttrium(III) also readily coordinates with a variety of nitrogen-donor ligands to form stable complexes. These ligands can range from simple monodentate amines to complex polydentate macrocycles. The synthesis often involves reacting YBr₃ or another yttrium precursor with the nitrogen-containing ligand in a suitable solvent.

For example, yttrium(III) nitrate (B79036) and chloride salts react with 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen) to yield complexes with a 1:2 metal-to-ligand stoichiometry, such as [Y(NO₃)₃(phen)₂] and [Y(phen)₂Cl(H₂O)₃]Cl₂·H₂O. researchgate.net In these structures, the phenanthroline molecules act as bidentate ligands, coordinating to the yttrium ion through their nitrogen atoms. researchgate.net Another class of nitrogen-donor ligands used are formamidinates, which have been used to synthesize complexes like tris(N,N′-di-tert-butyl-formamidinato)yttrium(III) for applications in atomic layer deposition. rsc.org The synthesis of these compounds can be achieved through various routes, including reacting a yttrium alkyl starting material with the corresponding proteo-ligand in an alkane elimination pathway. uleth.ca

| Ligand Type | Example Ligand | Resulting Complex Example | Key Structural Feature |

|---|---|---|---|

| Bidentate N,N-donor | 1,10-phenanthroline (phen) | [Y(phen)₂Cl(H₂O)₃]²⁺ | The Y(III) ion is eight-coordinated by nitrogen, oxygen, and chlorine atoms. researchgate.net |

| Bidentate N,N-donor | 2,2'-bipyridine (bpy) | [Y(NO₃)₃(bpy)₂] | The metal ion is coordinated to two bidentate bpy ligands and three bidentate nitrate groups. researchgate.net |

| Formamidinate | (tBuNCHNRtBu)⁻ | [Y(tBu₂-famd)₃] | Used as a precursor for yttrium oxide thin films. rsc.org |

| Tridentate N-donor | 1,4,7-trimethyl-triazacyclononane (Me₃TACN) | [(Me₃TACN)YMe₃] | Serves as a platform to study selective ligand exchange reactions. nih.gov |

Ternary complexes of yttrium(III) involve the coordination of the metal ion to two or more different types of ligands. These systems are of interest for their potential to create materials with tailored properties. The synthesis of such complexes can be achieved by reacting a simple yttrium salt with a stoichiometric mixture of the desired ligands.

An example is the formation of a mixed-ligand yttrium coordination complex, [Y₂(H₂Dhbds)₃(phen)₂]·[Y₂(H₂Dhbds)₂(H₂Thbs)(phen)₂]. niscpr.res.in This compound was synthesized hydrothermally from a mixture of Y(NO₃)₃·6H₂O and three different ligands: 4,5-dihydroxy-1,3-benzenedisulfonic acid (H₂Dhbds), 2,3,5-trihydroxy-1-benzenesulfonic acid (H₃Thbs), and 1,10-phenanthroline (phen). niscpr.res.in In the resulting structure, the yttrium atoms are chelated by both the sulfonate-phenol type ligands and the N,N-bidentate phenanthroline ligands, demonstrating the formation of a complex ternary system. niscpr.res.in Other research has shown that yttrium polyaminocarboxylate complexes can form ternary adducts with small molecules like bicarbonate and pyruvate (B1213749) in solution. nih.gov

Mechanistic Studies of Yttrium(III) Complex Formation

Understanding the mechanisms of complex formation is crucial for designing new yttrium compounds with specific functionalities. These studies often involve a combination of experimental techniques and computational modeling to elucidate the nature of the metal-ligand interactions and the electronic factors governing the reactions.

The interaction between the Y(III) ion and coordinating ligands is primarily electrostatic in nature, consistent with its classification as a hard Lewis acid. Computational methods, such as Density Functional Theory (DFT), are powerful tools for probing these interactions. For instance, theoretical studies on the complexation of rare-earth elements, including yttrium, with phosphorylcarboxylic acid have been performed to understand the bonding between Y³⁺ and the coordinated oxygen atoms. nih.gov Analyses using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) provide detailed insights into the nature of the Y-O bonds and the orbital interactions that contribute to the stability of the complex. nih.gov These studies can reveal the degree of covalency and the specific orbitals involved in the metal-ligand bonding. nih.gov

Another approach to studying these interactions is through the analysis of magnetic exchange interactions in complexes where the ligand is a radical. Although Y(III) is diamagnetic, it can mediate magnetic interactions between two or more coordinated radical ligands. Theoretical studies of these systems provide a sensitive probe of the metal-ligand orbital overlap and the pathways for electronic communication. scispace.comresearchgate.net

| Methodology | Focus of Investigation | Key Findings/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Structure, stability, and bonding in complexes. | Provides optimized geometries and energies for complex formation. rsc.orgnih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Topological analysis of electron density. | Characterizes the nature of metal-ligand bonds (e.g., ionic vs. covalent). nih.gov |

| ETS-NOCV Analysis | Orbital interactions and charge transfer. | Visualizes and quantifies the orbital contributions to the chemical bond. nih.gov |

| Magnetic Susceptibility Measurements | Exchange coupling in complexes with radical ligands. | Probes the superexchange mechanism and the role of the Y(III) ion in mediating magnetic interactions. scispace.comresearchgate.net |

The Y(III) ion itself is generally considered redox-inactive under common chemical conditions, as it possesses a very stable +3 oxidation state. libretexts.org However, the coordination environment around the yttrium ion can be profoundly influenced by the redox activity of the ligands it is bound to. This has led to the development of "redox-switchable" yttrium complexes, where the catalytic activity is modulated by changing the oxidation state of the ligand framework.

A notable example is a dimeric yttrium phenoxide complex supported by a ferrocene-based Schiff base ligand, [(salfen)Y(OPh)]₂. bohrium.comrsc.orgrsc.org This complex can be chemically or electrochemically oxidized in a stepwise fashion, accessing three distinct and reversible oxidation states: the neutral dimer, a mono-oxidized species [(salfen)Y(OPh)]₂⁺, and a di-oxidized species [(salfen)Y(OPh)]₂²⁺. rsc.org While the yttrium center remains in the +3 state, the electron density at the metal center is altered by the oxidation of the ferrocene (B1249389) units in the ligand backbone. This change in electron density directly impacts the complex's catalytic activity in ring-opening polymerization reactions. bohrium.comrsc.org For cyclic esters, the catalytic activity decreases upon oxidation, whereas for epoxides, the activity increases upon oxidation, demonstrating that ligand-based redox chemistry can be a powerful tool to control the reactivity of yttrium(III) complexes. rsc.org

| Oxidation State of Complex | Description | Catalytic Activity (Ring Opening of Lactide) | Catalytic Activity (Ring Opening of Epoxide) |

|---|---|---|---|

| [(salfen)Y(OPh)]₂ (Neutral) | Reduced state. | Highest activity. rsc.orgrsc.org | Lowest activity. rsc.org |

| [(salfen)Y(OPh)]₂⁺ (Mono-oxidized) | Intermediate state. | Slower polymerization rate than neutral state. rsc.org | Intermediate activity. rsc.org |

| [(salfen)Y(OPh)]₂²⁺ (Di-oxidized) | Fully oxidized state. | Lowest activity. rsc.orgrsc.org | Highest activity. rsc.org |

Comparative Coordination Chemistry with Lanthanide and Scandium Halides

The coordination chemistry of yttrium(III) bromide hydrate is intrinsically linked to the ionic radius of the Y³⁺ ion. When compared with scandium and the lanthanides, its behavior most closely resembles that of the heavy lanthanides, such as holmium and erbium. bath.ac.uk This similarity is a direct consequence of the lanthanide contraction, which results in the ionic radii of the later lanthanides being comparable to that of yttrium. bath.ac.uk In contrast, the significantly smaller scandium ion and the larger early lanthanide ions, like lanthanum, exhibit distinct coordination preferences. bath.ac.ukwikipedia.org

A fundamental point of comparison lies in the ionic radii of the trivalent cations, which dictates the number of ligands that can be accommodated around the central metal ion and the resulting coordination geometry. The charge density of the metal ions also plays a crucial role in the stability of the resulting complexes. bath.ac.uk

| Ion | Ionic Radius (Å) for Coordination Number 6 | Ionic Radius (Å) for Coordination Number 8 |

|---|---|---|

| Sc³⁺ | 0.745 | 0.87 |

| Y³⁺ | 0.900 | 1.019 |

| La³⁺ | 1.032 | 1.160 |

| Ho³⁺ | 0.901 | 1.015 |

| Lu³⁺ | 0.861 | 0.977 |

Data sourced from references bath.ac.uknih.gov. Note that ionic radii vary with coordination number.

Anhydrous Bromides

In their simple, anhydrous binary forms, the halides of scandium, yttrium, and the later lanthanides often share the same coordination number, though not always the same crystal structure. bath.ac.uk Scandium, yttrium, and lutetium typically exhibit a coordination number of 6 in their anhydrous bromides (MBr₃). bath.ac.uk For instance, ScBr₃ adopts the FeCl₃ structure, which is also seen in LuBr₃. bath.ac.uk In contrast, the larger early lanthanides display higher coordination numbers; LaBr₃, for example, features a 9-coordinate metal center in a tricapped trigonal prismatic geometry. bath.ac.ukwikipedia.org

Hydrated Bromides and Aqua Ion Complexes

The introduction of water molecules into the coordination sphere leads to more varied structural chemistry. For hydrated bromide salts, significant differences emerge between the early and late lanthanides, with yttrium following the trend of the latter.

Yttrium and Heavy Lanthanides: The heaviest lanthanides (from holmium to lutetium) form octahydrated bromides, LnBr₃·8H₂O. academie-sciences.fr These compounds feature the [Ln(H₂O)₈]³⁺ cation, where the metal ion is eight-coordinate with a square antiprismatic geometry, and the bromide ions are not directly coordinated to the metal center. academie-sciences.fr Given the similarity in ionic size, yttrium(III) bromide hydrate would be expected to adopt a similar structure.

Early Lanthanides: The lighter, larger lanthanides such as lanthanum and cerium form heptahydrated bromides, LnBr₃·7H₂O. academie-sciences.fr These complexes have a dimeric structure, [(H₂O)₇Ln(µ-Br)₂Ln(OH₂)₇]Br₄, where two bromide ions act as bridges between two nine-coordinate metal centers. academie-sciences.fr

Scandium: Due to its smaller size, scandium(III) has a stronger tendency to form complexes with lower coordination numbers. While various hydrated species exist, its aqua ion is typically six-coordinate, [Sc(H₂O)₆]³⁺, in many of its hydrated salts. bath.ac.ukwikipedia.org This contrasts with the higher coordination numbers of 8 or 9 commonly observed for yttrium and the lanthanides in their hydrated salts. wikipedia.orgresearchgate.net

These structural differences, driven primarily by the size of the metal cation, are a defining feature of the comparative coordination chemistry of these elements. Yttrium's position, with chemistry paralleling the heavy lanthanides, distinguishes it from both the smaller scandium and the larger early lanthanides. bath.ac.uk

| Compound Type | Scandium (Sc³⁺) | Yttrium (Y³⁺) | Early Lanthanides (e.g., La³⁺) | Late Lanthanides (e.g., Lu³⁺) |

|---|---|---|---|---|

| Anhydrous Bromide (MBr₃) | 6-coordinate (FeCl₃ structure) bath.ac.uk | 6-coordinate bath.ac.uk | 9-coordinate (UCl₃ structure) bath.ac.ukwikipedia.org | 6-coordinate (FeCl₃ or AlCl₃ structure) bath.ac.uk |

| Hydrated Bromide | Typically 6-coordinate aqua ion bath.ac.ukwikipedia.org | Expected to be 8-coordinate, [Y(H₂O)₈]³⁺ academie-sciences.fr | 9-coordinate, dimeric [(H₂O)₇La(µ-Br)₂La(OH₂)₇]⁴⁺ academie-sciences.fr | 8-coordinate, [Lu(H₂O)₈]³⁺ academie-sciences.fr |

Theoretical and Computational Investigations of Yttrium Iii Bromidehydrate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, which are numerical solutions to the Schrödinger equation, serve as a first-principles approach to understanding chemical systems without reliance on external experimental parameters. ornl.gov Methods like Density Functional Theory (DFT) and other quantum chemistry approaches are instrumental in elucidating the electronic structure of molecules and materials, which governs their physical and chemical properties. ornl.gov

For systems involving hydrated yttrium ions, DFT has been employed to perform geometric optimization and calculate spectroscopic properties. rsc.org These calculations provide a detailed picture of the coordination environment of the yttrium ion, including the nature of the bonding between the yttrium center and the surrounding water and bromide ligands. By analyzing the molecular orbitals and charge distribution, researchers can understand electronic transitions, which can then be correlated with experimental data such as UV-Vis spectra. rsc.org Although approximations for electron-electron interactions are necessary, these methods offer a high degree of accuracy and predictive power. ornl.gov The design and application of quantum algorithms on future quantum computers are anticipated to further revolutionize electronic structure calculations, allowing for even more complex chemical problems to be solved with high efficiency and accuracy. rsc.orgaps.org

Molecular Dynamics Simulations for Solution Behavior and Reactivity

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of atoms and molecules, providing a microscopic view of processes like dissolution and hydration. When yttrium(III) bromide hydrate (B1144303) dissolves in water, it dissociates into hydrated yttrium (Y³⁺) and bromide (Br⁻) ions. The behavior of these individual ions in solution has been the subject of detailed MD studies.

Ab initio MD simulations reveal that the Y³⁺ ion in aqueous solution is typically coordinated by eight water molecules in its first hydration shell. copernicus.orgcopernicus.org These simulations also provide precise structural data, such as the average distance between the yttrium ion and the oxygen atoms of the coordinating water molecules. copernicus.org The total coordination number of the yttrium ion can change from seven to eight depending on environmental conditions like pressure. copernicus.orgcopernicus.org

Conversely, MD simulations of the bromide anion in water indicate that its interactions with water molecules are relatively weak, leading to a loosely bound first hydration shell. researchgate.net This characteristic has led to bromide being described as a "structure-breaking" ion. Data-driven many-body potential energy functions (PEFs), derived from high-level coupled cluster calculations, have been developed to accurately model bromide-water interactions. nih.gov These advanced models can reproduce experimental data, such as Extended X-ray Absorption Fine Structure (EXAFS) spectra, with high fidelity, confirming the structural details of bromide hydration. nih.gov

| Property | Value | Source |

|---|---|---|

| Coordination Number (Y³⁺ with H₂O) | 8 | copernicus.orgcopernicus.org |

| Average Y-O Distance | 2.38 Å | copernicus.org |

| Coordination Form (in dilute aqueous solution) | [Y(H₂O)₈]³⁺ (hypothesized) | copernicus.orgcopernicus.org |

Computational Design and Optimization of Yttrium(III) Bromide Hydrate-based Materials

Computational materials design leverages theoretical calculations to predict the properties of new materials, enabling the targeted synthesis and optimization of compounds for specific applications. While direct examples of designing materials starting from yttrium(III) bromide hydrate are limited, the computational techniques used for other yttrium-containing materials illustrate the potential in this field.

A prominent example is the computational modeling of yttria-stabilized zirconia (YSZ), an important technological material. researchgate.net Interatomic potential simulations are used to investigate the bulk and surface properties of YSZ, including how yttrium dopants are incorporated into the zirconia lattice and their effect on oxygen vacancies, which are crucial for the material's ionic conductivity. researchgate.net

Furthermore, computational thermodynamics software, such as FactSage, is used to model and simulate complex multi-component systems. researchgate.net This approach can be applied to optimize hydrometallurgical processes for the recovery of yttrium from various sources, guiding the development of efficient extraction and recycling technologies. researchgate.net General frameworks for high-throughput screening, often based on the CALPHAD (Calculation of Phase Diagrams) method, allow researchers to rapidly test a vast number of elemental combinations and processing conditions to discover new materials with desired properties. youtube.com These established computational strategies could theoretically be applied to design novel materials derived from or incorporating yttrium(III) bromide hydrate.

| Technique | Application | Example System |

|---|---|---|

| Interatomic Potential Simulations | Studying dopant segregation and surface energies | Yttria-Stabilized Zirconia (YSZ) researchgate.net |

| Computational Thermodynamics (FactSage) | Modeling and optimizing metal extraction in aqueous media | Yttrium recovery from industrial residues researchgate.net |

| CALPHAD-based Kinetic Modeling | High-throughput screening for new alloy and material development | General materials design youtube.com |

Predictive Modeling of Structural and Spectroscopic Properties

Predictive modeling combines theoretical principles with computational power to forecast the structural and spectroscopic characteristics of chemical compounds. For yttrium(III) bromide hydrate, this involves modeling both the solid state and its behavior in solution.

In the solid state, density functional theory (DFT) is a primary tool for predicting crystal structures. For the related anhydrous compound, yttrium(III) bromide (YBr₃), the Materials Project database reports a predicted monoclinic crystal structure (space group C2/m) based on DFT calculations. materialsproject.org These calculations also provide precise predictions of bond lengths, such as the Y-Br distances in the crystal lattice. materialsproject.org Such a model for the anhydrous form could serve as a starting point for modeling the hydrated crystal by incorporating water molecules into the structure.

For aqueous solutions, the combination of MD simulations and quantum chemical calculations allows for the prediction of both structure and spectra. MD simulations can generate radial distribution functions, which describe the probability of finding one atom at a certain distance from another, and determine average coordination numbers. rsc.org Advanced, data-driven potential energy functions used in MD simulations have been shown to accurately predict EXAFS spectra for hydrated bromide ions, providing a direct link between computational models and experimental measurements. nih.gov Similarly, DFT can be used to calculate the UV spectrum of hydrated yttrium complexes, which can then be compared with experimental results to validate the computational model. rsc.org

| Compound/Ion | Property | Predicted Value/Method | Source |

|---|---|---|---|

| Yttrium(III) bromide (anhydrous) | Crystal Structure | Monoclinic, C2/m | materialsproject.org |

| Yttrium(III) bromide (anhydrous) | Y-Br Bond Lengths | 2.80 Å (shorter), 2.81 Å (longer) | materialsproject.org |

| Hydrated Y³⁺ ion | Coordination Number | Predicted via MD simulations | rsc.org |

| Hydrated Br⁻ ion | EXAFS Spectrum | Predicted via MD simulations with MB-nrg PEFs | nih.gov |

| Hydrated Y³⁺ complexes | UV Spectrum | Calculated using DFT | rsc.org |

Advanced Materials Science Applications of Yttrium Iii Bromidehydrate

Precursor Role in the Synthesis of Functional Yttrium-Containing Materials

Yttrium(III) bromide hydrate (B1144303) is a versatile precursor in the synthesis of a wide array of functional materials due to its high reactivity and solubility. This allows for its use in various synthesis techniques, including solid-state reactions and wet-chemical methods, to produce high-purity yttrium-containing compounds with tailored properties.

Phosphors for Display and Lighting Technologies (CRTs, LEDs, X-ray Screens)

Yttrium-based phosphors are renowned for their efficiency and stability, making them indispensable in various lighting and display technologies. Yttrium(III) bromide hydrate serves as a key starting material in the production of these phosphors.

In the realm of display technology, yttrium-based materials have been pivotal. For instance, yttrium oxide (Y₂O₃), often synthesized from precursors like yttrium(III) bromide, is an excellent host lattice for rare-earth activators. samaterials.comresearchgate.netrsc.org Europium-doped yttrium oxide (Y₂O₃:Eu³⁺) is a well-known red phosphor that was extensively used in cathode-ray tube (CRT) televisions. samaterials.com The synthesis of these phosphors often involves the precipitation of a yttrium precursor, followed by calcination to form the desired oxide host, which is then doped with an activator ion.

The advent of light-emitting diodes (LEDs) has further expanded the applications of yttrium-based phosphors. Yttrium aluminum garnet (YAG) doped with cerium (Y₃Al₅O₁₂:Ce) is a cornerstone of white LED technology. mdpi.com While the synthesis of YAG:Ce can start from various yttrium sources, the fundamental principle involves the creation of a host lattice that can be efficiently excited by a blue LED chip to produce broad yellow emission, resulting in white light. Research has shown that the characteristics of the precursor materials, such as particle size and purity, significantly influence the luminescent properties of the final phosphor. mdpi.com

In medical imaging, yttrium-based phosphors are critical components of X-ray intensifying screens. These screens convert X-ray radiation into visible light, which then exposes a photographic film, reducing the required X-ray dose to the patient. berkeleynucleonics.com Yttrium oxysulfide doped with terbium (Y₂O₂S:Tb) is a common phosphor used for this purpose, emitting green light upon X-ray excitation. researchgate.net The synthesis of such phosphors from precursors like yttrium(III) bromide allows for precise control over the material's properties to optimize light output and image quality.

Table 1: Yttrium-Based Phosphors and Their Applications

| Phosphor Material | Activator Ion | Emission Color | Key Applications |

|---|---|---|---|

| Yttrium Oxide (Y₂O₃) | Europium (Eu³⁺) | Red | Cathode-Ray Tubes (CRTs), LEDs samaterials.comresearchgate.netrsc.org |

| Yttrium Aluminum Garnet (Y₃Al₅O₁₂) | Cerium (Ce³⁺) | Yellow (for white LEDs) | White Light-Emitting Diodes (LEDs) mdpi.com |

Specialized Ceramics and Doping Applications

Yttrium(III) bromide hydrate is also utilized in the synthesis of specialized yttrium-containing ceramics. Yttria-stabilized zirconia (YSZ) is a prominent example, known for its high strength, toughness, and ionic conductivity. YSZ is used in applications such as thermal barrier coatings for gas turbines, oxygen sensors, and solid oxide fuel cells. The synthesis of YSZ often involves co-precipitation methods where a soluble yttrium salt, such as the bromide, is mixed with a zirconium salt to achieve a homogeneous distribution of the yttrium dopant within the zirconia matrix.

Furthermore, yttrium is used as a doping agent to enhance the properties of other materials. For instance, doping with yttrium can improve the structural and electrical properties of certain cuprate (B13416276) ceramics. google.com The introduction of yttrium ions into a host lattice can create point defects and strain fields that influence the material's electronic and ionic transport properties. The use of a highly soluble precursor like yttrium(III) bromide hydrate facilitates the uniform incorporation of yttrium into the host material during synthesis.

Catalytic Applications in Chemical Synthesis

Yttrium compounds, which can be synthesized from yttrium(III) bromide, have shown promise as catalysts in various chemical reactions. Yttrium's +3 oxidation state and its Lewis acidic nature allow it to activate organic molecules and facilitate a range of transformations. For example, yttrium-based catalysts have been employed in polymerization reactions, such as the polymerization of ethene. nih.gov The catalytic activity is often dependent on the coordination environment of the yttrium ion, which can be controlled through the choice of ligands and synthesis conditions. Yttrium-metal-organic frameworks (Y-MOFs), which can be synthesized from yttrium precursors, have also been investigated for their catalytic activity in the synthesis of complex organic molecules like pyrazolopyranopyrimidine derivatives. nih.gov

Scintillation Detector Development and Radiation Measurement

Scintillation detectors are crucial for the detection and measurement of ionizing radiation in various fields, including medical imaging, high-energy physics, and security. hellma-materials.com These detectors rely on scintillator materials that emit light when they absorb high-energy radiation. hellma-materials.com While yttrium(III) bromide itself is not a primary scintillator, yttrium-containing compounds are important in this field.

Yttrium aluminum garnet (YAG) is a known scintillator host, and when doped with cerium (YAG:Ce), it exhibits good scintillation properties. Although not as widely used as other scintillators like sodium iodide or lanthanum bromide for high-resolution spectroscopy, yttrium-based scintillators have their niche applications. The synthesis of these scintillator crystals can involve high-temperature solid-state reactions or crystal growth from a melt, where high-purity yttrium precursors are essential.

The development of new scintillator materials is an active area of research, with a focus on materials that offer high light output, fast decay times, and good energy resolution. taylorandfrancis.com The use of yttrium in combination with other halides, such as in the form of complex ternary or quaternary compounds, is being explored to develop novel scintillators with improved performance. nih.gov

Research on Yttrium-Based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising for applications in gas storage, separation, catalysis, and sensing. nih.gov Yttrium(III) bromide hydrate can serve as a precursor for the synthesis of yttrium-based MOFs (Y-MOFs).

The synthesis of Y-MOFs typically involves the reaction of a yttrium salt with a multitopic organic linker in a suitable solvent. researchgate.net While yttrium nitrate (B79036) is a commonly used precursor, research has shown that other yttrium(III) salts can also be employed. nih.gov For example, a bioactive Y-MOF was synthesized using yttrium(III) nitrate pentahydrate and 2,6-pyridinedicarboxylic acid under microwave irradiation. nih.gov This Y-MOF demonstrated catalytic activity in the synthesis of pyrazolopyranopyrimidine derivatives and exhibited anticancer properties. nih.gov Another study reported the synthesis of a luminescent Y-MOF by conjugating yttrium nitrate with benzene (B151609) tri-carboxylate in the presence of a surfactant. researchgate.net This MOF showed potential for the removal of pollutant dyes. researchgate.net The choice of the yttrium precursor can influence the morphology and properties of the resulting MOF.

Development of Luminescent Probes for Advanced Imaging Research

Luminescent probes are essential tools in advanced imaging techniques for visualizing biological processes at the molecular and cellular levels. Yttrium-based materials, particularly nanoparticles, are being investigated for their potential as luminescent probes due to their unique optical properties.

Yttrium oxide nanoparticles doped with rare-earth elements, such as europium (Y₂O₃:Eu), can exhibit strong and stable luminescence. semanticscholar.org These nanoparticles can be synthesized using wet-chemical methods starting from yttrium salts. The surface of these nanoparticles can be functionalized to target specific biological molecules or cellular compartments, enabling their use in bioimaging.

Furthermore, yttrium fluoride (B91410) nanoparticles doped with lanthanides have shown promise as upconversion nanoparticles. rsc.org These materials can absorb near-infrared light and emit visible light, a property that is highly desirable for deep-tissue imaging as it minimizes autofluorescence from biological tissues. The synthesis of these ultrasmall nanoparticles often involves the thermolysis of precursor materials in a high-boiling point solvent. The use of yttrium(III) bromide hydrate as a precursor in such syntheses allows for the controlled formation of these advanced luminescent probes. Yttrium isotopes, such as ⁸⁶Y, are also utilized as tracers for positron emission tomography (PET) imaging, highlighting the broader role of yttrium in advanced medical imaging. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Yttrium(III) bromide hydrate | YBr₃·xH₂O |

| Yttrium oxide | Y₂O₃ |

| Yttrium aluminum garnet | Y₃Al₅O₁₂ |

| Yttrium oxysulfide | Y₂O₂S |

| Yttria-stabilized zirconia | YSZ |

| Yttrium(III) nitrate | Y(NO₃)₃ |

| 2,6-pyridinedicarboxylic acid | C₇H₅NO₄ |

| Benzene tri-carboxylate | C₉H₃O₆³⁻ |

| Pyrazolopyranopyrimidine | C₈H₅N₄ |

| Yttrium fluoride | YF₃ |

| Sodium iodide | NaI |

Electroplating Applications

Yttrium(III) bromide hydrate is a water-soluble crystalline yttrium source that has found utility in the formulation of electroplating baths. While the electrodeposition of yttrium from aqueous solutions presents challenges due to its high reactivity and the propensity for hydrogen evolution, its inclusion as an additive or for the co-deposition of yttrium-containing alloys has been a subject of investigation. The primary motivation for using yttrium compounds in electroplating is to enhance the corrosion resistance and mechanical properties of the deposited layers.

Detailed Research Findings

Research has shown that the addition of yttrium to various metal alloys can lead to significant improvements in their performance. For instance, in magnesium alloys, yttrium additions have been found to refine the grain structure and improve corrosion resistance. researchgate.net Similarly, the incorporation of yttrium in zirconium-based alloys and nickel superalloys has demonstrated beneficial effects on their microstructure and resistance to corrosion. researchgate.netmisis.ru These findings provide a strong basis for the exploration of yttrium compounds, such as Yttrium(III) bromide hydrate, in electroplating to impart similar benefits to surface coatings.

A key application lies in the development of corrosion-resistant coatings. A patent for electrodeposition baths containing yttrium suggests that various yttrium compounds, including yttrium bromide, can be used to improve the corrosion resistance of electrocoated metal substrates. The patent indicates that yttrium can be present in the electrodeposition bath in amounts ranging from approximately 10 to 10,000 parts per million of total yttrium.

The mechanism by which yttrium enhances corrosion resistance is often attributed to the formation of a stable and protective oxide layer on the surface of the coating. This yttrium oxide layer can act as a barrier, slowing down the corrosion process.

While specific research focusing exclusively on Yttrium(III) bromide hydrate in electroplating is limited, the broader research on yttrium in coatings provides valuable insights. The following tables summarize findings from studies on yttrium-containing alloys, which can be considered indicative of the potential effects of incorporating yttrium from a bromide-containing electrolyte.

Interactive Data Table: Effect of Yttrium on the Corrosion Properties of a Nickel-Based Superalloy

| Yttrium Content (wt. %) | Pitting Breakdown Potential (mV) | Intergranular Fracture Rate Reduction (%) |

| 0 | Baseline | Baseline |

| 0.01 | Increased by 13% | 20% |

Data adapted from research on Incoloy 825 alloy. misis.ru

Interactive Data Table: Influence of Yttrium on the Corrosive Wear Resistance of Mg-Al-Zn Alloys

| Yttrium Content (wt. %) | Key Microstructural Changes | Impact on Corrosion Resistance |

| < 4 | Introduction of Al2Y precipitates, refined microstructure | Enhanced |

Data adapted from research on Mg-3Al-1Zn alloys. researchgate.net

These findings underscore the potential of yttrium, and by extension Yttrium(III) bromide hydrate as a source of yttrium ions, in the formulation of advanced electroplating solutions for high-performance coatings. Further research is needed to fully elucidate the specific effects of the bromide counter-ion and the hydration state on the deposition process and the final properties of the coatings.

Q & A

Q. What are the critical safety considerations when handling Yttrium(III) bromide hydrate in laboratory settings?

Yttrium(III) bromide hydrate reacts vigorously with water, releasing flammable gases (e.g., HBr). Handling requires inert atmospheres (argon or nitrogen), dry conditions, and personal protective equipment (gloves, goggles, flame-resistant lab coats). Storage must avoid moisture and heat sources. Emergency protocols include using dry-powder extinguishers for fires and immediate decontamination for skin contact .

Q. How does the solubility of Yttrium(III) bromide hydrate vary with temperature, and what implications does this have for solution-phase synthesis?

Solubility in water increases with temperature: 63.9 g/100 mL at 0°C to 123 g/100 mL at 80°C . For synthesis requiring precise stoichiometry, pre-drying solvents and maintaining low temperatures (0–6°C) can prevent hydrolysis. Anhydrous conditions are critical for reactions sensitive to moisture, such as coordination complex formation .

Q. What methods are recommended for synthesizing high-purity Yttrium(III) bromide hydrate?

High-purity synthesis involves reacting yttrium oxide (Y₂O₃) with hydrobromic acid under controlled dehydration. Excess HBr gas is introduced in a dry nitrogen environment to prevent oxybromide formation. Post-synthesis, recrystallization from anhydrous ethanol at −20°C yields >99.9% purity, verified via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How can spectrophotometric methods resolve discrepancies in Yttrium(III) concentration measurements across different studies?

Discrepancies arise from matrix effects (e.g., competing ions) and choice of chelating agents. For example, using TOPO (trioctylphosphine oxide) in chloroform enhances selectivity by forming a Y-TOPO complex with λₘₐₓ at 650 nm, reducing interference from La³+ or Eu³+ . Calibration with standard additions in the sample matrix improves accuracy, as demonstrated in superconductor analyses (e.g., YBa₂Cu₃O₇) .

Q. What experimental strategies address incomplete extraction of Yttrium(III) in solvent systems, as observed in Table 1B of Macedonian Journal data?

Incomplete extraction (e.g., 60–70% recovery with N-n-octylaniline/xylene) is mitigated by optimizing pH (10.3±0.2) and adding synergistic agents like sodium salicylate. Increasing the organic-to-aqueous phase ratio (e.g., 1:2.5 to 1:1) and using multi-stage extraction (3 cycles) improves yield to >95% . Stripping with 0.05 M HCl ensures quantitative recovery for ICP-OES analysis .

Q. How do ionic radii variations (Shannon-Prewitt) influence the coordination geometry of Yttrium(III) in bromide hydrates?

Y³+ has an effective ionic radius of 1.019 Å (VIII-coordinate), favoring distorted square antiprismatic geometries in hydrated bromides. This geometry is confirmed by X-ray diffraction, where Y–Br bond lengths (2.68–2.72 Å) correlate with polyhedral distortion indices. Covalency from bromide’s polarizability shortens bonds compared to chloride analogues .

Q. What advanced characterization techniques are essential for resolving contradictions in Yttrium(III) bromide hydrate’s thermal stability data?

Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies decomposition steps: hydrate loss at 120°C, followed by YBr₃ sublimation at 780°C. Discrepancies in reported sublimation temperatures arise from heating rates; slower rates (2°C/min) under vacuum yield reproducible data. Pairing with in-situ XRD confirms phase transitions .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.